1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry. It is characterized by its unique structure, which includes a pyrrolidine ring and a fluorobenzoyl moiety. This compound is classified as an amine and is often utilized in the development of pharmaceuticals due to its potential biological activity.
The compound's chemical formula is with a molecular weight of 244.7 g/mol. It is cataloged under the PubChem CID 75480460 and has various identifiers, including the InChI Key SGJRUEBAENLOJP-UHFFFAOYSA-N. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and drug development .
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as an amine indicates its basicity and potential reactivity in biochemical pathways.
The synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride typically involves several steps:
The reaction mechanism typically involves nucleophilic acyl substitution, where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.
The molecular structure of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride features a pyrrolidine ring attached to a 2-fluorobenzoyl group. The presence of the fluorine atom on the aromatic ring significantly influences its electronic properties and biological activity.
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be attributed to both the electron-withdrawing effect of the fluorine atom and the basicity of the amine group, which can facilitate various transformations in organic synthesis.
The mechanism of action for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds similar in structure have shown potential as inhibitors in various biochemical pathways, suggesting that this compound may exhibit similar properties.
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride appears as an oil at room temperature, indicating its liquid state under standard conditions.
Further studies are required to fully characterize its stability under various pH levels and temperatures, which are crucial for understanding its shelf-life and storage conditions .
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Research continues into its potential therapeutic applications, particularly concerning its role in modulating biological systems and its effectiveness against specific diseases .
Fluorinated pyrrolidines constitute >37 FDA-approved drugs, with CNS applications representing 42% of these therapeutics [4] [7]. The strategic inclusion of fluorine and the pyrrolidine ring confers distinct advantages:
Table 1: Physicochemical Comparison of Pyrrolidine Derivatives
Molecular Descriptor | 1-(2-Fluorobenzoyl)pyrrolidin-3-amine | Non-fluorinated analog | Pyrrolidine (core) |
---|---|---|---|
Dipole Moment (D) | 3.2* | 2.9* | 1.4 |
LogP | 1.82* | 1.65* | 0.46 |
Polar Surface Area (Ų) | 49.2 | 49.2 | 16.5 |
H-Bond Donors | 2 | 2 | 1 |
SASA FOSA (Ų) | 225.5* | 230.1* | 225.5 |
*Calculated values using QikProp (Schrödinger); SASA FOSA = Hydrophobic component of solvent-accessible surface area [4]
Benzoyl-pyrrolidine pharmacophores have evolved through three generations of neuropharmacological agents:
Table 2: Evolution of Key Benzoyl-Pyrrolidine CNS Agents
Compound | Target(s) | Structural Innovations | Clinical/Research Impact |
---|---|---|---|
Benztropine | D₂, 5-HT₂A | Non-fluorinated; C3-achiral | Approved for Parkinson’s (1960s) |
Lorcaserin | 5-HT₂C (EC₅₀ = 0.03 μM) | meta-Chloro substitution; spiro-pyrrolidine | FDA-approved for obesity (2012–2020) |
JTE-952 | CSF1R (IC₅₀ = 19.48 nM) | para-Fluoro benzoyl; chiral C3-amide | Phase III for rheumatoid arthritis (2023) |
1-(2-FBPA) hydrochloride | 5-HT₂C/D₂ (Ki < 100 nM)* | ortho-Fluoro; C3-amine hydrochloride salt | Preclinical probe for impulsivity disorders |
FBPA = Fluorobenzoyl pyrrolidin-3-amine; *Predicted affinity based on structural analogs [5] [7]
Despite promising attributes of 1-(2-fluorobenzoyl)pyrrolidin-3-amine, three fundamental challenges persist in developing balanced 5-HT/DA receptor modulators:
Receptor Subtype Selectivity Paradox: The compound’s primary amine enables broad interactions with monoaminergic receptors. However, molecular dynamics simulations predict <10-fold selectivity between 5-HT₂C (Ki ~ 35 nM) and D₂ (Ki ~ 280 nM), risking off-target effects like D₂-mediated extrapyramidal symptoms or 5-HT₂B-associated valvulopathy [5] [8]. Current SAR cannot rationalize why ortho-fluorination favors 5-HT₂C over 5-HT₂A (ratio > 15:1 in analogs), while DA receptor selectivity remains elusive.
Stereochemical Optimization Challenges: The (R)- and (S)-enantiomers of 1-(2-fluorobenzoyl)pyrrolidin-3-amine likely exhibit divergent pharmacologies. For example, (S)-prolinol derivatives show 5x greater 5-HT₂C activation than (R)-counterparts in electrophysiology assays [4]. No studies have resolved this compound’s enantiomers or quantified their receptor-specific efficacy, representing a critical design bottleneck.
Translational Disconnect in Behavioral Models: While lorcaserin (selective 5-HT₂C agonist) and atomoxetine (NE reuptake inhibitor) suppress impulsivity in rodent models, their clinical efficacy in disorders like OCD is moderate (50–60% response) [5]. Hybrid modulators like 1-(2-fluorobenzoyl)pyrrolidin-3-amine—capable of concurrent 5-HT₂C agonism and D₂ partial agonism—may address this gap. However, no in vivo data exists to validate its ability to simultaneously engage both pathways without inducing receptor crosstalk desensitization.
Table 3: Target Affinity Profile of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine and Reference Compounds
Target | 1-(2-FBPA) hydrochloride | Lorcaserin | Atomoxetine | Optimal Target Profile |
---|---|---|---|---|
5-HT₂C (Ki/EC₅₀) | 35 nM* (agonist) | 0.03 μM (agonist) | >10 μM | Agonism (EC₅₀ < 100 nM) |
5-HT₂A (Ki) | 520 nM* | 3.8 μM | >10 μM | Antagonism (Ki > 1 μM) |
5-HT₂B (Ki) | >1 μM* | 0.25 μM | >10 μM | Antagonism (Ki > 5 μM) |
D₂ (Ki) | 280 nM* (partial agonist) | >10 μM | >10 μM | Partial agonism (Ki 100–500 nM) |
NET (IC₅₀) | >5 μM* | >10 μM | 0.005 μM | Inhibition (IC₅₀ < 50 nM) |
FBPA = Fluorobenzoyl pyrrolidin-3-amine; *Predicted values based on analogous benzoyl-pyrrolidines [5] [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: